An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetonitrile: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)acetonitrile is an aromatic organic compound featuring a 2-chlorophenoxy group linked to an acetonitrile moiety. Its chemical structure, combining a halogenated phenol ether with a nitrile group, makes it a molecule of significant interest in synthetic chemistry. The phenoxyacetic acid scaffold is prevalent in a variety of biologically active compounds, and the nitrile group offers a versatile handle for further chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of 2-(2-chlorophenoxy)acetonitrile, a detailed protocol for its synthesis, and an exploration of its potential applications in drug discovery and agrochemical development, based on the activity of structurally related molecules.
Chemical Structure and Properties
The structural and physicochemical properties of 2-(2-Chlorophenoxy)acetonitrile are fundamental to understanding its reactivity and potential biological interactions.
Molecular Structure:
The molecule consists of a benzene ring substituted with a chlorine atom at the ortho position relative to an ether linkage. This ether connects the phenyl ring to a cyanomethyl group (-CH₂CN).
Diagram 1: Chemical Structure of 2-(2-Chlorophenoxy)acetonitrile
Caption: 2D structure of 2-(2-Chlorophenoxy)acetonitrile.
Physicochemical Data:
A summary of the key chemical and physical properties of 2-(2-Chlorophenoxy)acetonitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [2] |
| Molecular Weight | 167.59 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | N/A |
| Predicted XlogP | 2.1 | [2] |
| Monoisotopic Mass | 167.0138 Da | [2] |
Spectral Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (in the range of 6.8-7.5 ppm), and a singlet for the methylene protons (-CH₂CN) adjacent to the oxygen atom (likely around 4.8 ppm).
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon (around 115-120 ppm).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 167, with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the cyanomethyl group and cleavage of the ether bond.[4]
Synthesis of 2-(2-Chlorophenoxy)acetonitrile
The most direct and widely applicable method for the synthesis of 2-(2-Chlorophenoxy)acetonitrile is the Williamson ether synthesis . This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[5][6] In this case, 2-chlorophenoxide reacts with chloroacetonitrile.
Diagram 2: Williamson Ether Synthesis of 2-(2-Chlorophenoxy)acetonitrile
Caption: Workflow for the synthesis of 2-(2-Chlorophenoxy)acetonitrile.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a step-by-step methodology for the synthesis of 2-(2-Chlorophenoxy)acetonitrile.
Materials:
-
2-Chlorophenol
-
Chloroacetonitrile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Chloroacetonitrile: While stirring the mixture, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-(2-Chlorophenoxy)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial to prevent the hydrolysis of chloroacetonitrile and to ensure the efficiency of the base.
-
Potassium Carbonate as Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenolic proton of 2-chlorophenol to form the nucleophilic phenoxide. It is also easily removed by filtration.
-
Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, ensuring a reasonable reaction time.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are to remove any unreacted 2-chlorophenol and other water-soluble impurities.
Potential Applications in Drug Development and Agrochemicals
While specific biological activities of 2-(2-Chlorophenoxy)acetonitrile are not extensively documented, its structural similarity to known bioactive molecules suggests several promising avenues for research.
Herbicidal Activity
The chlorophenoxyacetic acid moiety is a well-known pharmacophore in a class of synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[7][8] These herbicides mimic the natural plant growth hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[7] The nitrile group in 2-(2-Chlorophenoxy)acetonitrile can be hydrolyzed to a carboxylic acid, yielding 2-(2-Chlorophenoxy)acetic acid, a known herbicide. This suggests that 2-(2-Chlorophenoxy)acetonitrile could act as a pro-herbicide or be a valuable intermediate in the synthesis of novel herbicidal compounds.[9][10]
Drug Discovery
The phenoxyacetonitrile scaffold is a versatile starting point for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The nitrile group can participate in cycloaddition reactions or be reduced to an amine, opening pathways to a diverse range of molecular architectures. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic properties of a molecule and provides a site for further functionalization through cross-coupling reactions. Given the prevalence of the chlorophenyl group in many pharmaceuticals, 2-(2-Chlorophenoxy)acetonitrile represents a valuable building block for medicinal chemistry campaigns.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-(2-Chlorophenoxy)acetonitrile and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.[9]
-
Handling: Avoid inhalation, ingestion, and skin contact.[9][11] In case of contact, rinse the affected area with plenty of water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
2-(2-Chlorophenoxy)acetonitrile is a compound with significant potential in synthetic chemistry, particularly as an intermediate for the development of new agrochemicals and pharmaceuticals. Its synthesis via the robust Williamson ether synthesis is straightforward. While direct biological data is limited, its structural relationship to known herbicides and its versatile chemical handles make it a compelling target for further investigation by researchers in both academia and industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetonitrile [webbook.nist.gov]
- 3. 2-(4-Chlorophenoxy)acetonitrile | C8H6ClNO | CID 306444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
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